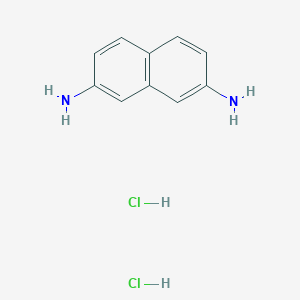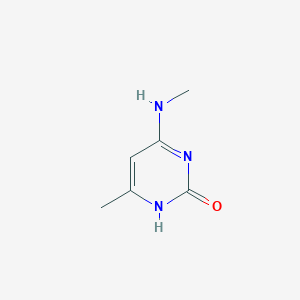
6-Methyl-4-(methylamino)pyrimidin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-4-(methylamino)pyrimidin-2(1H)-one is a pyrimidine derivative with the molecular formula C6H9N3O
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-(methylamino)pyrimidin-2(1H)-one typically involves the reaction of 6-methyluracil with methylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be summarized as follows:
Starting Material: 6-methyluracil
Reagent: Methylamine
Catalyst: Acid or base catalyst
Reaction Conditions: Elevated temperature and pressure
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.
化学反応の分析
Types of Reactions
6-Methyl-4-(methylamino)pyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of more complex molecules.
科学的研究の応用
6-Methyl-4-(methylamino)pyrimidin-2(1H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and nucleic acid interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6-Methyl-4-(methylamino)pyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can intercalate into nucleic acids, disrupting their normal function and leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
2-Amino-4-hydroxy-6-methylpyrimidine: This compound shares a similar pyrimidine core but differs in functional groups.
4-(Methylamino)thieno[3,2-d]pyrimidin-2-yl: A thieno derivative with similar biological activity.
Uniqueness
6-Methyl-4-(methylamino)pyrimidin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C6H9N3O |
|---|---|
分子量 |
139.16 g/mol |
IUPAC名 |
6-methyl-4-(methylamino)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C6H9N3O/c1-4-3-5(7-2)9-6(10)8-4/h3H,1-2H3,(H2,7,8,9,10) |
InChIキー |
MIJOHHOTOIZFTQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=O)N1)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4,9,11-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene](/img/structure/B13107619.png)





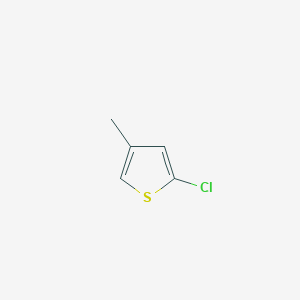
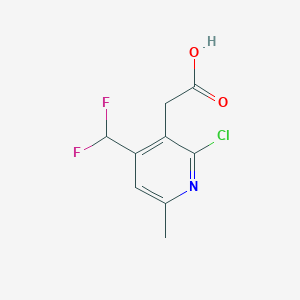
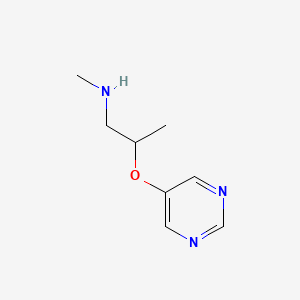
![(R)-3-Bromo-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B13107658.png)


